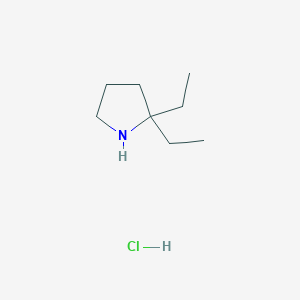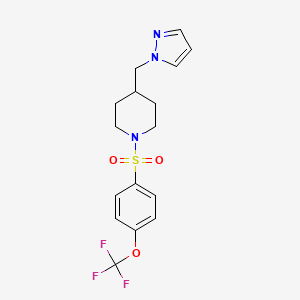
2-Amino-N,N-diethyl-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N,N-diethyl-3-methylbenzamide is a chemical compound known for its diverse applications in various fields It is structurally characterized by an amine group attached to a benzamide core, with diethyl and methyl substituents enhancing its chemical properties
作用機序
Target of Action
2-Amino-N,N-diethyl-3-methylbenzamide, commonly known as DEET, is a broad-spectrum insect repellent . Its primary targets are the olfactory receptor neurons (ORNs) or odorant receptors (ORs) in insects . These receptors play a crucial role in the detection of odors, which guide insects towards or away from certain stimuli .
Mode of Action
DEET’s mode of action is twofold. Firstly, it acts as a “confusant,” interfering with odorant recognition within the insect ORNs or ORs . This interference disrupts the insect’s ability to detect host odors, thereby deterring them from
生化学分析
Biochemical Properties
2-Amino-N,N-diethyl-3-methylbenzamide has been shown to interact with certain enzymes and proteins. For instance, it has been found to increase the synthesis of glutathione S-transferase in cultured mosquito cells . This interaction suggests that this compound may play a role in the detoxification processes within cells .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function. For example, it has been found to increase the synthesis of a specific protein in mosquito cells
Molecular Mechanism
It is known that it can interact with certain biomolecules, potentially leading to changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-diethyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with diethylamine in the presence of a coupling agent. The process can be catalyzed by various agents, including copper-based catalysts, to enhance the yield and purity of the product . The reaction conditions often require controlled temperatures and solvent systems to ensure optimal conversion rates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with minimal by-products. The process is designed to be environmentally friendly, utilizing green chemistry principles to reduce waste and energy consumption .
化学反応の分析
Types of Reactions
2-Amino-N,N-diethyl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, and substituted benzamides, depending on the type of reaction and reagents used .
科学的研究の応用
2-Amino-N,N-diethyl-3-methylbenzamide has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET shares structural similarities with 2-Amino-N,N-diethyl-3-methylbenzamide but lacks the amino group.
N,N-Dimethylformamide (DMF): Another similar compound, DMF, is used as a solvent in organic synthesis but has different functional groups and properties.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-amino-N,N-diethyl-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYWNXYTQBQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)



![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)

![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)

![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)


![1-(2-chlorophenyl)-N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3009029.png)
